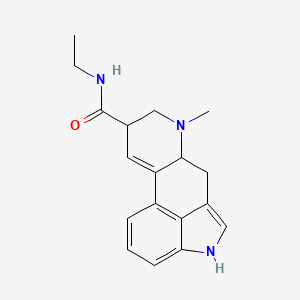

D-Lysergic acid monoethylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

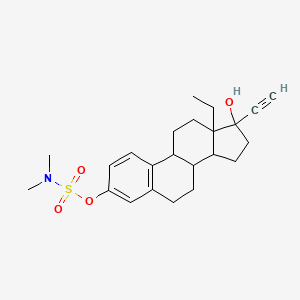

9,10-Didéhydro-N-éthyl-6-méthylergoline-8β-carboxamide est un composé chimique de formule moléculaire C18H21N3O. Il fait partie de la famille des ergolines, connue pour ses diverses propriétés pharmacologiques. Ce composé est également appelé Deethyl-LSD ou éthylamide de l'acide lysergique .

Méthodes De Préparation

La synthèse du 9,10-Didéhydro-N-éthyl-6-méthylergoline-8β-carboxamide implique généralement les étapes suivantes :

Matière première : La synthèse commence par l'acide lysergique, un composé naturel présent dans les alcaloïdes de l'ergot.

Éthylation : L'acide lysergique est soumis à une éthylation à l'aide d'éthylamine dans des conditions contrôlées pour former le dérivé éthylamide.

Déshydratation : Le composé résultant subit une réaction de déshydratation pour former la structure 9,10-didéhydro.

Purification : Le produit final est purifié à l'aide de techniques chromatographiques pour obtenir du 9,10-Didéhydro-N-éthyl-6-méthylergoline-8β-carboxamide à haute pureté

Analyse Des Réactions Chimiques

Le 9,10-Didéhydro-N-éthyl-6-méthylergoline-8β-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les dérivés oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium pour produire des formes réduites du composé.

Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques

Applications de la recherche scientifique

Le 9,10-Didéhydro-N-éthyl-6-méthylergoline-8β-carboxamide a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers dérivés de l'ergoline.

Biologie : Le composé est étudié pour ses interactions avec les récepteurs biologiques, en particulier les récepteurs de la sérotonine.

Médecine : Des recherches sont en cours pour explorer ses effets thérapeutiques potentiels, y compris son utilisation dans les troubles psychiatriques et neurologiques.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et comme produit chimique de recherche dans diverses applications industrielles

Mécanisme d'action

Le mécanisme d'action du 9,10-Didéhydro-N-éthyl-6-méthylergoline-8β-carboxamide implique son interaction avec les récepteurs de la sérotonine dans le cerveau. Il agit comme un agoniste partiel à ces récepteurs, modulant la libération de neurotransmetteurs et influençant divers processus physiologiques et psychologiques. Les effets du composé sont médiés par l'activation de sous-types spécifiques de récepteurs de la sérotonine, conduisant à des changements d'humeur, de perception et de cognition .

Applications De Recherche Scientifique

9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various ergoline derivatives.

Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in psychiatric and neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications

Mécanisme D'action

The mechanism of action of 9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating neurotransmitter release and influencing various physiological and psychological processes. The compound’s effects are mediated through the activation of specific serotonin receptor subtypes, leading to changes in mood, perception, and cognition .

Comparaison Avec Des Composés Similaires

Le 9,10-Didéhydro-N-éthyl-6-méthylergoline-8β-carboxamide est unique par rapport aux autres composés similaires en raison de ses caractéristiques structurelles spécifiques et de ses propriétés pharmacologiques. Les composés similaires comprennent :

Diéthylamide de l'acide lysergique (LSD) : Connu pour ses effets psychoactifs puissants.

Ergométrine : Utilisé dans le traitement de l'hémorragie postpartum.

Ergotamine : Utilisé pour traiter les migraines.

Méthysergide : Utilisé comme traitement prophylactique des migraines .

Propriétés

IUPAC Name |

N-ethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-3-19-18(22)12-7-14-13-5-4-6-15-17(13)11(9-20-15)8-16(14)21(2)10-12/h4-7,9,12,16,20H,3,8,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBWTGYUIBTVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)

![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)

![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)